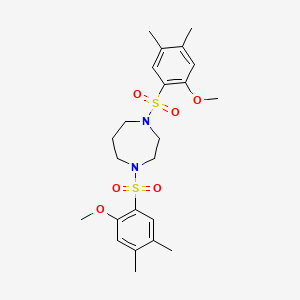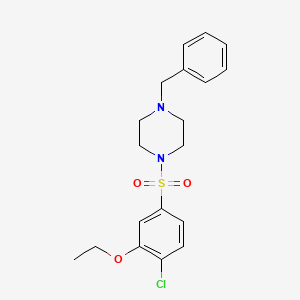
2-(Azido-PEG2-amido)-1,3-propandiol
Overview
Description
2-(Azido-PEG2-amido)-1,3-propandiol is a compound that features an azide group, a polyethylene glycol (PEG) linker, and a propandiol backbone. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its ability to participate in click chemistry reactions. The azide group is highly reactive and can form stable triazole linkages when reacted with alkynes, making it a valuable tool for bioconjugation and molecular labeling.
Mechanism of Action
Target of Action
It is known that the compound contains an azide group that can participate in copper-catalyzed click chemistry reactions .
Mode of Action
2-(Azido-PEG2-amido)-1,3-propandiol is a PEG linker containing a TBDMS acid labile, alcohol protecting group . The azide group in the compound is able to participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN to generate triazole linkages .
Biochemical Pathways
The compound’s ability to participate in click chemistry reactions suggests it may be involved in the creation of complex molecular structures through the formation of triazole linkages .
Pharmacokinetics
The presence of a hydrophilic peg linker in the compound is known to increase the solubility properties of compounds in aqueous media , which could potentially influence its bioavailability.
Result of Action
Its ability to generate triazole linkages through click chemistry reactions suggests it may play a role in the synthesis of complex molecular structures .
Action Environment
It is known that the compound is typically stored at -20°c , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azido-PEG2-amido)-1,3-propandiol typically involves multiple steps, starting with the preparation of the PEG linker and the introduction of the azide group. One common method involves the following steps:
PEGylation: The initial step involves the attachment of a PEG chain to a suitable starting material, such as a diol or an amine.
Azidation: The PEGylated intermediate is then reacted with a reagent like sodium azide to introduce the azide group.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the azido-PEG intermediate with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Azido-PEG2-amido)-1,3-propandiol undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in nucleophilic substitution reactions.
Major Products
Triazoles: Formed through click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(Azido-PEG2-amido)-1,3-propandiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules like proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and polymers with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
2-(Azido-PEG2-amido)-1,3-bis-(tert-butyldimethylsilanoxy)propane: A similar compound with a PEG linker and azide group, but with additional tert-butyldimethylsilanoxy protecting groups.
Azido-PEG2-amine: Contains an azide group and a PEG linker, but with an amine functional group instead of a propandiol backbone.
Uniqueness
2-(Azido-PEG2-amido)-1,3-propandiol is unique due to its specific combination of an azide group, PEG linker, and propandiol backbone. This structure provides a balance of reactivity, solubility, and biocompatibility, making it a versatile tool in various research applications.
Properties
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-(1,3-dihydroxypropan-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O5/c11-14-12-2-4-19-6-5-18-3-1-10(17)13-9(7-15)8-16/h9,15-16H,1-8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVNVRTDKZLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)

amine](/img/structure/B604870.png)
amine](/img/structure/B604872.png)

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)


![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine](/img/structure/B604886.png)
![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604887.png)
